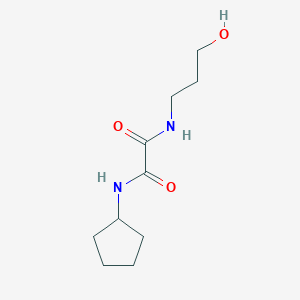![molecular formula C16H8FN3O3S B4289300 2-[(Z)-1-(2-fluoro-5-nitrophenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B4289300.png)
2-[(Z)-1-(2-fluoro-5-nitrophenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Overview
Description
2-[(Z)-1-(2-fluoro-5-nitrophenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thiazole ring fused with a benzimidazole ring, and a benzylidene group substituted with fluorine and nitro groups
Preparation Methods
The synthesis of 2-[(Z)-1-(2-fluoro-5-nitrophenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multistep synthetic routes. One common method starts with the preparation of the thiazole and benzimidazole precursors, followed by their condensation with the appropriate benzylidene derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields .
Industrial production methods for such complex compounds are less common due to the intricate and costly nature of the synthesis. advancements in catalytic processes and green chemistry approaches are being explored to make the production more efficient and environmentally friendly .
Chemical Reactions Analysis
2-[(Z)-1-(2-fluoro-5-nitrophenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-[(Z)-1-(2-fluoro-5-nitrophenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is investigated for use in materials science, particularly in the development of novel polymers and electronic materials
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(2-fluoro-5-nitrophenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar compounds to 2-[(Z)-1-(2-fluoro-5-nitrophenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one include:
Benzothiazole derivatives: These compounds share the thiazole ring structure and are known for their diverse biological activities.
Benzimidazole derivatives: These compounds are widely studied for their medicinal properties and are used in various therapeutic applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2Z)-2-[(2-fluoro-5-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8FN3O3S/c17-11-6-5-10(20(22)23)7-9(11)8-14-15(21)19-13-4-2-1-3-12(13)18-16(19)24-14/h1-8H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNRHAASIKDWRR-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])F)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C=CC(=C4)[N+](=O)[O-])F)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE](/img/structure/B4289224.png)
![(11Z)-7-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE](/img/structure/B4289226.png)




![2-[(2-HYDROXYPHENYL)IMINO]-1,2-DIPHENYL-1-ETHANONE](/img/structure/B4289254.png)
![4,4-diphenyl-2-[(E)-2-phenylethenyl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B4289264.png)

![[(4-ACETYLPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE](/img/structure/B4289274.png)
![N-(1,3-THIAZOL-2-YL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE](/img/structure/B4289288.png)

![Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4289308.png)

